molecular formula C15H14N2O2S B420930 3,5-Dimethyl-1-naphthalen-2-ylsulfonylpyrazole CAS No. 13658-71-4

3,5-Dimethyl-1-naphthalen-2-ylsulfonylpyrazole

Cat. No. B420930
CAS RN: 13658-71-4
M. Wt: 286.4g/mol
InChI Key: HOWUKVOTBCIKAY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-naphthalen-2-ylsulfonylpyrazole, commonly known as DNNSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSP is a pyrazole derivative that has been synthesized and studied for its biological activities.

Mechanism of Action

The mechanism of action of DNNSP is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. DNNSP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
DNNSP has been shown to exhibit anti-inflammatory and anticancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. DNNSP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

DNNSP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DNNSP. One potential direction is to further investigate its anti-inflammatory and anticancer activities in vivo, as most studies have been conducted in vitro. Another potential direction is to explore its potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more potent and selective DNNSP derivatives could lead to the discovery of new therapeutic agents.

Synthesis Methods

DNNSP can be synthesized by the reaction of 3,5-dimethyl-2-nitrosopyrazole with 2-naphthalenesulfonyl chloride in the presence of a base. The reaction yields DNNSP as a yellow solid with a melting point of 160-162°C.

Scientific Research Applications

DNNSP has been studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. DNNSP has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-9-12(2)17(16-11)20(18,19)15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWUKVOTBCIKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole

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